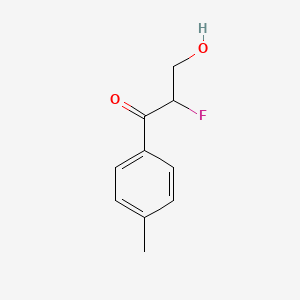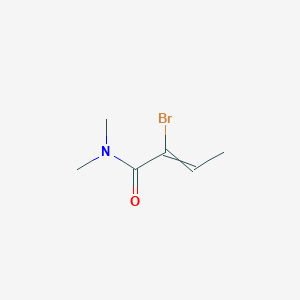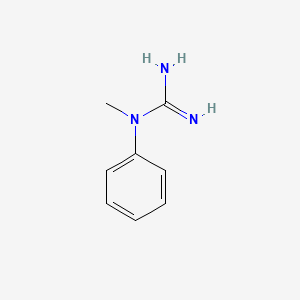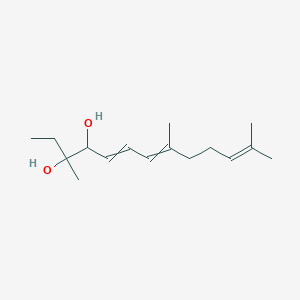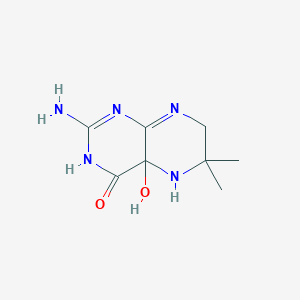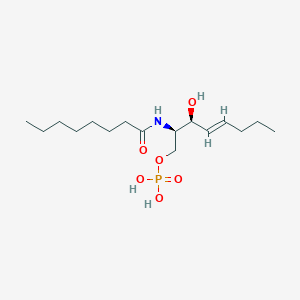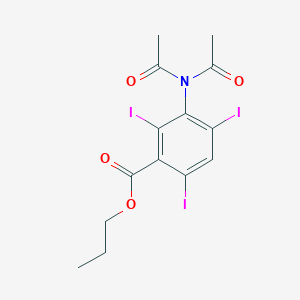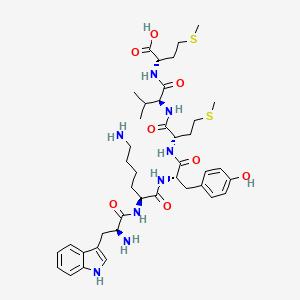
Trp-Lys-Tyr-Met-Val-Met
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trp-Lys-Tyr-Met-Val-Met is a synthetic peptide known for its role in stimulating immune responses. This compound is particularly significant in the field of immunology due to its ability to activate various immune cells, such as neutrophils and dendritic cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trp-Lys-Tyr-Met-Val-Met typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Trp-Lys-Tyr-Met-Val-Met undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Various amino acid derivatives and coupling agents
Major Products
Oxidation: Methionine sulfoxide derivatives.
Reduction: Restored methionine residues.
Substitution: Peptide analogs with altered sequences
Wissenschaftliche Forschungsanwendungen
Trp-Lys-Tyr-Met-Val-Met has a wide range of applications in scientific research:
Immunology: It is used to study the activation and signaling pathways of immune cells, particularly neutrophils and dendritic cells
Cancer Research: The peptide’s ability to stimulate immune responses makes it a candidate for cancer immunotherapy.
Cell Biology: It is used to investigate cell signaling mechanisms and the role of specific receptors in immune responses
Pharmacology: The peptide is studied for its potential therapeutic applications in modulating immune responses
Wirkmechanismus
Trp-Lys-Tyr-Met-Val-Met exerts its effects by binding to specific receptors on immune cells, such as formyl peptide receptors (FPRs). This binding activates signaling pathways involving phospholipase D (PLD), protein kinase C (PKC), and phosphoinositide 3-kinase (PI3K). These pathways lead to various cellular responses, including increased phagocytic activity and chemotaxis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-formyl-Met-Leu-Phe (fMLF): Another peptide that activates neutrophils but with different receptor specificity.
Trp-Lys-Tyr-Met-Val-D-Met: A similar peptide with a D-methionine residue, which has distinct receptor interactions
Uniqueness
Trp-Lys-Tyr-Met-Val-Met is unique due to its specific receptor interactions and potent activation of immune cells. Its ability to stimulate both neutrophils and dendritic cells sets it apart from other peptides .
Eigenschaften
CAS-Nummer |
496068-62-3 |
|---|---|
Molekularformel |
C41H60N8O8S2 |
Molekulargewicht |
857.1 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C41H60N8O8S2/c1-24(2)35(40(55)47-33(41(56)57)17-20-59-4)49-38(53)32(16-19-58-3)46-39(54)34(21-25-12-14-27(50)15-13-25)48-37(52)31(11-7-8-18-42)45-36(51)29(43)22-26-23-44-30-10-6-5-9-28(26)30/h5-6,9-10,12-15,23-24,29,31-35,44,50H,7-8,11,16-22,42-43H2,1-4H3,(H,45,51)(H,46,54)(H,47,55)(H,48,52)(H,49,53)(H,56,57)/t29-,31-,32-,33-,34-,35-/m0/s1 |
InChI-Schlüssel |
VQBTUIJFUPRJOH-LXOXETEGSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Heptylthio)ethyl]cyclohexane](/img/structure/B13811504.png)
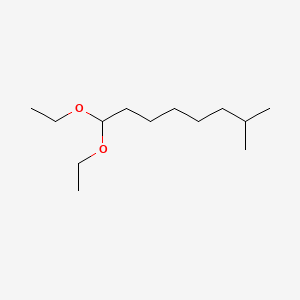
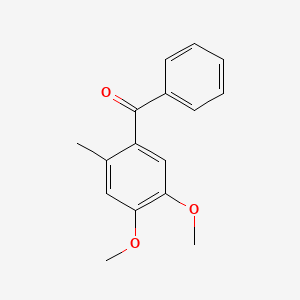
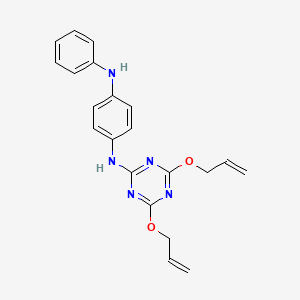
![3,5-Dichloro-2-[[[(phenylacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13811522.png)
